molecular formula C14H22N2 B7987902 ((R)-1-Benzyl-piperidin-3-yl)-ethyl-amine

((R)-1-Benzyl-piperidin-3-yl)-ethyl-amine

Cat. No.: B7987902
M. Wt: 218.34 g/mol
InChI Key: GPRPWGYOLRHPLE-CQSZACIVSA-N
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Description

Significance of the Piperidine (B6355638) Scaffold in Chemical Biology and Drug Discovery

The piperidine scaffold is a cornerstone in the design and synthesis of pharmaceutical agents, being one of the most prevalent heterocyclic rings found in U.S. FDA-approved drugs. thieme-connect.comarizona.edu Its ubiquity is attributed to a combination of favorable properties that make it an attractive building block for medicinal chemists. arizona.edu

The piperidine ring is both hydrophilic and lipophilic in nature, a characteristic that can be fine-tuned by the introduction of various substituents. thieme-connect.com This allows for the modulation of critical physicochemical properties such as solubility, lipophilicity (logP), and the acid dissociation constant (pKa), which are all crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.com

Furthermore, the three-dimensional, non-planar structure of the piperidine ring provides a scaffold that can present substituents in a well-defined spatial orientation. This is essential for precise interactions with the binding sites of biological targets like proteins and enzymes. nih.gov The conformational flexibility of the piperidine ring, typically existing in a chair conformation, allows it to adapt to the geometry of these binding sites, potentially leading to higher affinity and selectivity.

The versatility of the piperidine scaffold is evident in the wide range of therapeutic areas where piperidine-containing drugs are employed. These include, but are not limited to, central nervous system (CNS) modulators, antihistamines, anticancer agents, and analgesics. arizona.edu

Property Significance in Drug Discovery
Structural UbiquityFound in a large number of commercialized drugs. arizona.edu
Physicochemical ModulationAllows for tuning of solubility, lipophilicity, and pKa. thieme-connect.com
3D StructureProvides a scaffold for precise spatial orientation of substituents. nih.gov
Therapeutic VersatilityUsed in a wide range of drug classes. arizona.edu

Stereochemical Importance of Chiral Piperidine Derivatives in Bioactive Molecules

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a pivotal role in the activity of many pharmaceuticals. mdpi.com Since the biological environment, including receptors and enzymes, is itself chiral, it can differentiate between the enantiomers of a chiral drug. mdpi.com This often results in one enantiomer (the eutomer) exhibiting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or in some cases, responsible for undesirable side effects. mdpi.com

The introduction of a chiral center into a piperidine ring, as seen in ((R)-1-Benzyl-piperidin-3-yl)-ethyl-amine, can have a profound impact on its biological activity and selectivity. thieme-connect.comthieme-connect.com The specific stereochemistry dictates the precise three-dimensional arrangement of the substituents, which in turn governs how the molecule interacts with its biological target. nih.gov A well-defined stereochemistry can lead to enhanced binding affinity and a more favorable pharmacological profile. researchgate.net

The U.S. Food and Drug Administration (FDA) has recognized the importance of stereochemistry in drug development, leading to an increase in the number of single-enantiomer drugs on the market. nih.govmdpi.com The development of stereoselective syntheses for chiral piperidine derivatives is an active area of research, aiming to provide access to enantiomerically pure compounds for biological evaluation. nih.gov

The benefits of using a single enantiomer of a chiral piperidine derivative can include:

Enhanced Potency: The eutomer may have a significantly higher affinity for the target receptor. researchgate.net

Improved Selectivity: A single enantiomer may bind more selectively to the desired target over other receptors, reducing off-target effects. thieme-connect.comthieme-connect.com

Better Pharmacokinetic Profile: The two enantiomers of a drug can be metabolized at different rates. thieme-connect.com

Reduced Toxicity: The distomer may be associated with adverse effects. researchgate.net

Factor Impact of Chirality
Biological ActivityOften resides in a single enantiomer (eutomer). mdpi.com
Target BindingStereochemistry dictates the precise 3D fit with the receptor. nih.gov
Drug DevelopmentIncreasing trend towards single-enantiomer drugs. nih.govmdpi.com
SynthesisStereoselective methods are crucial for obtaining pure enantiomers. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-1-benzyl-N-ethylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-15-14-9-6-10-16(12-14)11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRPWGYOLRHPLE-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Investigations of R 1 Benzyl Piperidin 3 Yl Ethyl Amine Analogues

Role of the N-Benzyl Piperidine (B6355638) Motif in Ligand-Target Interactions

The N-benzyl piperidine (N-BP) moiety is a prevalent structural feature in a multitude of biologically active compounds and approved drugs. researchgate.netnih.gov Its frequent use in medicinal chemistry stems from its inherent three-dimensional nature and structural flexibility, which allow for precise tuning of a molecule's efficacy and physicochemical properties. researchgate.netnih.gov The N-benzyl group itself is critical for enhancing interactions with biological targets. researchgate.net

Impact of Substituent Modifications on Pharmacological Potency and Selectivity

The introduction of various substituents onto the core structure of N-benzyl piperidine analogues has a profound impact on their pharmacological profiles. Modifications can alter key properties such as basicity, lipophilicity, solubility, and ultimately, binding potency and selectivity. researchgate.net

Apolar substituents, such as methyl groups, can enhance binding affinity. For instance, the addition of methyl groups to the piperidine ring has been shown to result in a significant gain of activity. acs.org In one study, installing two methyl groups on the piperidine scaffold led to submicromolar IC₅₀ values. acs.org Conversely, apolar substituents can also affect metabolic stability; an N-methyl modification, while only slightly decreasing potency, resulted in a less metabolically stable compound compared to its parent. acs.org

Polar substituents exert influence primarily by altering electronic properties and forming specific interactions like hydrogen bonds. The position of these substituents is critical. For example, β-equatorial functional groups have a pronounced effect on amine basicity, while the effects of β-axial groups are generally less significant. researchgate.net Fluorine, a common polar substituent, can decrease the basicity of the nearby piperidine nitrogen, which in turn affects lipophilicity. researchgate.net Interestingly, while a 4-fluorophenyl substitution on a benzylpiperidine derivative resulted in a poorer ligand for the Sigma 1 receptor (S1R), a 4-hydroxylphenyl-moiety was generally found to be detrimental to affinity for both S1R and the S2R subtype. nih.gov

The following table summarizes the effects of various substituents on the activity of piperidine derivatives from selected studies.

Compound Series Substituent Position Observed Effect Reference
N-piperonyl-3-phenylpiperidine-F, -OH, -OMe, -OAcβ-equatorialPronounced decrease in amine basicity researchgate.net
N-piperonyl-3-phenylpiperidine-F, -OH, -OMe, -OAcβ-axialGenerally decreased effect on basicity researchgate.net
Benzylpiperidine derivatives4-hydroxylphenylBenzyl (B1604629) ringDetrimental to S1R and S2R affinity nih.gov
Benzylpiperidine derivatives4-fluorophenylBenzyl ringReduced S1R affinity nih.gov
LATS1/2 InhibitorsMethylPiperidine ringSignificant gain in activity acs.org
LATS1/2 InhibitorsN-MethylPiperidine NitrogenSlight drop in potency, less metabolically stable acs.org

Systematic exploration of linker properties has shown that even subtle modifications can have a significant impact on binding. nih.gov An ideal linker should position the binding fragments in their optimal geometries without introducing excessive conformational flexibility, which would incur an entropic penalty upon binding. nih.gov However, studies show varied results depending on the specific ligand and target. In some series of benzylpiperidine-derived compounds, there was no obvious influence of the length of the alkyl linker on binding affinity for sigma receptors. nih.gov In contrast, other research highlights that linker length and flexibility can significantly influence binding avidity and specificity. colab.ws For example, in a series of multivalent targeting constructs, moderately flexible linkers were found to best reproduce experimentally measured avidities. colab.ws

The impact of the linker is not always intuitive and cannot be predicted by simple structural inspection; its effects can arise from how well it presents the binding fragments rather than from direct interactions with the target. nih.gov The strain and flexibility of a given linker can significantly affect binding affinity even when the interacting fragments are optimally positioned. nih.gov

The table below presents findings on how linker modifications affect binding in different compound series.

Compound Series Linker Modification Observation Reference
Sigma Receptor Ligands (1 & 3)Alkyl linkerNo evident influence of linker length on affinity. nih.gov
Fragment-based InhibitorsVaried flexibility and rigidityLinker strain and flexibility have a significant impact on binding affinity. nih.gov
Divalent Targeting ConstructsVaried length and flexibilityModerately flexible linkers best reproduced experimental avidities. colab.ws
Proteinaceous Affinity LigandsDimerization with different linkersThe VDADS linker sequence provided the most stable construct. diva-portal.org

Stereochemistry is a fundamental determinant of biological activity, as the three-dimensional arrangement of atoms in a molecule dictates its ability to fit into a specific binding site on a biological target. nih.gov For chiral compounds like ((R)-1-Benzyl-piperidin-3-yl)-ethyl-amine, the specific configuration at the chiral center(s) is often crucial for pharmacological effect. nih.gov

The N-benzyl piperidine motif itself can serve as a platform for optimizing the stereochemical aspects of potency. nih.gov Research on chiral molecules frequently demonstrates that only one enantiomer or a specific diastereomer exhibits the desired biological activity, while others may be inactive or even produce unwanted effects. nih.gov For example, in a study of 3-Br-acivicin isomers, only those with the natural (5S, αS) stereochemistry showed significant potency, suggesting that recognition by cellular transporters and interaction with the biological target were highly stereoselective. nih.gov This highlights that both uptake and target binding can be critically dependent on the correct stereochemical configuration. nih.gov Similarly, for certain piperidine-2-carboxamide (B12353) derivatives, while stereoisomerism had little effect on basicity or lipophilicity, it did lead to more pronounced variations in oxidative degradation rates. researchgate.net

Analysis of Key Residues and Binding Site Interactions

The pharmacological effect of this compound analogues is mediated by specific interactions with key amino acid residues within the binding pocket of their target protein. Understanding these interactions is crucial for rational drug design and optimization.

Studies on related benzylpiperidine and piperazine (B1678402) compounds targeting sigma receptors have identified several key residues involved in binding. For a series of S1R ligands, molecular docking studies revealed that the protonated piperidine nitrogen atom forms a bidentate salt bridge with the carboxylate groups of glutamic acid 172 (Glu172) and aspartic acid 126 (Asp126). nih.gov Additionally, a π–cation interaction between the ionized nitrogen and a phenylalanine residue (Phe107) further stabilized the ligand in the binding site. nih.gov The highest affinity ligands in this series also formed a hydrogen bond with the side chain of Glu172. nih.gov

In another study on σ1 receptor ligands with a 4‐(2‐aminoethyl)piperidine scaffold, molecular dynamics simulations showed that different interactions of the piperidine nitrogen and its substituents with a lipophilic binding pocket were responsible for the observed differences in σ1 receptor affinities. nih.gov This lipophilic pocket was identified as being composed of Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206. nih.gov Similarly, for multifunctional pyridines targeting sigma receptors, docking results showed that the most active compounds interacted directly through hydrogen bonds with Glu172 and Asp126. nih.gov

The table below lists key residues and their interactions with piperidine-based ligands as identified in various studies.

Target/Ligand Class Key Interacting Residues Type of Interaction Reference
Sigma 1 Receptor LigandsGlu172, Asp126Bidentate salt bridge with piperidine nitrogen nih.gov
Sigma 1 Receptor LigandsPhe107π–cation interaction with ionized nitrogen nih.gov
Sigma 1 Receptor LigandsGlu172Hydrogen bond with high-affinity ligands nih.gov
σ1 Receptor LigandsLeu105, Thr181, Leu182, Ala185, Leu186, Thr202, Tyr206Interaction with a lipophilic binding pocket nih.gov
Multifunctional Pyridines (σ1R)Glu172, Asp126Direct hydrogen bonds nih.gov

Pharmacological Investigations and Target Engagement of R 1 Benzyl Piperidin 3 Yl Ethyl Amine Derivatives in Preclinical Research

Enzyme Inhibition Profiles

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Kinetics

Derivatives of the 1-benzylpiperidine (B1218667) scaffold have been the subject of extensive research as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

A series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety were synthesized and evaluated for their cholinesterase inhibitory activity. Among the synthesized compounds, compound 15b emerged as a potent inhibitor of electric eel AChE (eeAChE) with a half-maximal inhibitory concentration (IC50) of 0.39 ± 0.11 µM. In the same series, compound 15j demonstrated significant inhibitory activity against equine BuChE (eqBChE), with an IC50 value of 0.16 ± 0.04 µM. Kinetic studies revealed that both compounds act as competitive inhibitors. x-mol.com

In another study, hybrid molecules combining (α)-lipoic acid with 4-amino-1-benzyl piperidines were synthesized. While the parent compounds showed minimal to no activity, the hybrid molecules demonstrated notable BuChE inhibitory activity. Specifically, compound 17 from this series was identified as an effective dual inhibitor, targeting both AChE and BuChE with IC50 values of 1.75 ± 0.30 µM and 5.61 ± 1.25 µM, respectively. Further kinetic analysis of compound 17 indicated a mixed type of inhibition for AChE and a non-competitive inhibition for BuChE. The inhibitor constants (Ki) were determined to be 3.8 ± 0.005 µM for AChE and 7.0 ± 0.04 µM for BuChE. nih.gov

Furthermore, a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives were designed and synthesized as AChE inhibitors. Structural modifications led to the identification of the indenopyridazine derivative 4g as a highly potent inhibitor with an IC50 of 10 nM against electric eel AChE. Another derivative, 4c (3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine), with an IC50 of 21 nM, was found to be 100 times more selective for human AChE over human BuChE. researchgate.net

Table 1: Cholinesterase Inhibition by Benzylpiperidine Derivatives

Compound Target Enzyme IC50 (µM) Inhibition Type Ki (µM)
15b eeAChE 0.39 ± 0.11 Competitive Not Reported
15j eqBChE 0.16 ± 0.04 Competitive Not Reported
17 AChE 1.75 ± 0.30 Mixed 3.8 ± 0.005
17 BuChE 5.61 ± 1.25 Non-competitive 7.0 ± 0.04
4g eeAChE 0.01 Not Reported Not Reported
4c hAChE 0.021 Not Reported Not Reported

Monoamine Oxidase (MAO-A, MAO-B) Inhibition Properties

The inhibition of monoamine oxidases (MAO-A and MAO-B) is a key strategy in the treatment of neurodegenerative disorders such as Parkinson's disease. A series of 24 pyridazinobenzylpiperidine derivatives were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. The findings revealed that most of these compounds exhibited a preference for inhibiting MAO-B over MAO-A. nih.govresearchgate.netnih.gov

Compound S5 was the most potent MAO-B inhibitor, with an IC50 value of 0.203 µM. This was followed by compound S16 , which had an IC50 of 0.979 µM. In contrast, the inhibition of MAO-A by these compounds was generally weak. The most effective MAO-A inhibitor was compound S15 , with an IC50 of 3.691 µM, followed by compound S5 with an IC50 of 3.857 µM. Notably, compound S5 displayed the highest selectivity for MAO-B, with a selectivity index of 19.04. nih.govresearchgate.netnih.gov

Kinetic studies were performed on the two most potent MAO-B inhibitors. The inhibition constants (Ki) for compounds S5 and S16 against MAO-B were determined to be 0.155 ± 0.050 µM and 0.721 ± 0.074 µM, respectively. The mechanism of inhibition for both compounds was found to be competitive and reversible. nih.govresearchgate.netnih.gov

Table 2: Monoamine Oxidase Inhibition by Pyridazinobenzylpiperidine Derivatives

Compound Target Enzyme IC50 (µM) Ki (µM) Inhibition Type Selectivity Index (MAO-B/MAO-A)
S5 MAO-A 3.857 Not Reported Not Reported 19.04
MAO-B 0.203 0.155 ± 0.050 Competitive, Reversible
S16 MAO-A >100 Not Reported Not Reported >102.1
MAO-B 0.979 0.721 ± 0.074 Competitive, Reversible
S15 MAO-A 3.691 Not Reported Not Reported Not Reported
MAO-B >100 Not Reported Not Reported

Antiviral Activities

Influenza H1N1 Virus Hemagglutinin Fusion Inhibition

Research into the antiviral potential of benzylpiperidine derivatives has identified a class of N-benzyl-4,4-disubstituted piperidines as inhibitors of the influenza A virus, with specific activity against the H1N1 subtype. nih.govnih.gov These compounds were found to act as fusion inhibitors. researchgate.net

Mechanistic studies, including resistance selection with the most active compound from the series, demonstrated that these derivatives inhibit the low pH-induced membrane fusion process mediated by hemagglutinin (HA). nih.gov Computational analysis identified a novel binding site for these inhibitors at the bottom of the HA2 stem, near the fusion peptide. The interaction is characterized by a direct π-stacking between the N-benzylpiperidine moiety of the inhibitor and key amino acid residues of the fusion peptide, providing a structural basis for their H1N1-specific activity. nih.gov

In a study evaluating newly synthesized N-substituted piperidine (B6355638) derivatives, several compounds demonstrated efficacy against the influenza A/H1N1 virus in vitro. Notably, compounds 8 and 11 showed antiviral activity comparable to the commercial drug oseltamivir (B103847) at similar or lower concentrations. Compound 8 reduced the viral load by 2.0 log2 at a concentration of 0.035 mg/mL, while compound 11 achieved a similar reduction at concentrations of 0.0650 and 0.0325 mg/mL. nih.gov

Table 3: Antiviral Activity of N-Substituted Piperidine Derivatives against Influenza A/H1N1 Virus

Compound Concentration (mg/mL) Viral Load Reduction (log2)
8 0.035 2.0
0.0175 1.0
0.0088 1.0
11 0.0650 2.0
0.0325 2.0

SARS-CoV-2 Main Protease (Mpro) Inhibition

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key target for antiviral drug development. nih.govnih.gov While extensive research has led to the discovery of numerous Mpro inhibitors, including peptidomimetics and small molecules with various chemical scaffolds such as benzoisothiazolone and others, there is currently no published research specifically identifying ((R)-1-Benzyl-piperidin-3-yl)-ethyl-amine or its direct derivatives as inhibitors of SARS-CoV-2 Mpro. nih.gov The existing literature on Mpro inhibitors focuses on other classes of compounds. nih.gov

Antiparasitic and Antimicrobial Investigations

Activity against Trypanosoma Species

Derivatives of benzyl-substituted piperidines and related compounds have been investigated for their potential activity against Trypanosoma species, the causative agents of human African trypanosomiasis (sleeping sickness) and Chagas disease.

In a study of symmetrical dibenzyl-substituted α,β-unsaturated carbonyl-based compounds with a central piperidone ring, several derivatives showed broad anti-kinetoplastid activity. Compound 3o , which features an N-methyl-4-piperidone core, was identified as the most potent analog, suggesting its potential as a lead compound for the development of new drugs for trypanosomiasis. nih.gov

Another study focused on semi-synthetic derivatives of bergenin. Two compounds, 4c (11-O-(3',5' di-benzyl, 4'-O-methyl galloyl)-8,10-di-O-benzyl-bergenin) and 4d (11-O-(3',5'di-4-chlorobenzyl,4'-O-methyl galloyl)-8,10di-O-4-chlorobenzyl bergenin), exhibited potent antitrypanosomal activity against T. brucei. Their IC50 values were 0.52 µM and 0.5 µM, respectively, with an IC90 value of 0.66 µM for both. This level of activity was significantly more potent than the positive control, difluoromethylornithine.

While these studies highlight the potential of the broader class of benzyl-substituted heterocyclic compounds as antitrypanosomal agents, specific data on the activity of this compound derivatives against Trypanosoma species is not available in the reviewed literature.

Table 4: Antitrypanosomal Activity of Benzyl-Substituted Derivatives

Compound Target Species IC50 (µM) IC90 (µM)
4c T. brucei 0.52 0.66
4d T. brucei 0.5 0.66

Broader Spectrum Antimicrobial Evaluations

No studies reporting the evaluation of this compound or its close derivatives against a broad spectrum of microbial pathogens were identified. Consequently, no data on its minimum inhibitory concentrations (MIC) or spectrum of activity against various bacterial and fungal strains can be presented.

Anti-inflammatory Mechanisms of Action

Similarly, the scientific literature lacks any reports on the investigation of the anti-inflammatory properties of this compound. There is no available information regarding its potential effects on key inflammatory mediators, enzymatic pathways, or cellular signaling processes involved in inflammation.

In Vitro Biotransformation Studies of N Benzyl Piperidine Derivatives

Oxidative Metabolic Pathways in Hepatic Microsomal Systems

Incubation of N-benzyl piperidine (B6355638) compounds with liver microsomes, particularly in the presence of cofactors like NADPH, initiates a series of oxidative reactions primarily catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes. nih.govdoi.org These transformations modify the compound's structure at several key positions, including the nitrogen atom, the alkyl substituents, and the carbon atoms of both the piperidine and benzyl (B1604629) rings.

N-dealkylation is a principal metabolic route for tertiary amines like ((R)-1-Benzyl-piperidin-3-yl)-ethyl-amine. nih.gov This process involves the enzymatic removal of the N-benzyl or N-ethyl group. The mechanism begins with a CYP450-mediated hydroxylation of the carbon atom adjacent (alpha) to the piperidine nitrogen. The resulting carbinolamine intermediate is unstable and spontaneously cleaves, leading to a secondary amine and a corresponding aldehyde. For the subject compound, two primary dealkylation pathways are anticipated:

N-Debenzylation: This pathway yields ethyl-(R)-piperidin-3-yl-amine and benzaldehyde. Studies on analogous compounds, such as N-1'-benzylnornicotine, have confirmed that oxidative dealkylation is a major route of metabolism, forming nornicotine (B190312) and the corresponding aldehyde. nih.gov

N-Deethylation: This results in the formation of ((R)-1-Benzyl-piperidin-3-yl)-amine and acetaldehyde.

Carbon oxidation can occur on either the piperidine ring or the benzyl group. Studies with N-benzylpiperidine have shown that the piperidine ring can be oxidized by liver microsomal systems at the beta-position to form a ketone (BP-β-oxo). nih.gov Furthermore, research on N-benzyl-N-methylaniline revealed the formation of p-hydroxylated phenolic metabolites, indicating that aromatic hydroxylation of the benzyl ring is also a viable metabolic pathway. nih.gov

Table 1: Potential N-Dealkylation and Carbon Oxidation Metabolites

Metabolic ReactionParent Compound MoietyResulting Metabolite(s)
N-DebenzylationThis compoundEthyl-(R)-piperidin-3-yl-amine, Benzaldehyde
N-DeethylationThis compound((R)-1-Benzyl-piperidin-3-yl)-amine, Acetaldehyde
Piperidine Ring OxidationPiperidine Ringβ-keto-piperidine derivative
Benzyl Ring HydroxylationBenzyl GroupHydroxybenzyl-piperidine derivative

A significant bioactivation pathway for cyclic tertiary amines involves the formation of reactive iminium ion intermediates. nih.govnih.gov This process is typically initiated by a CYP450-catalyzed two-electron oxidation at the piperidine ring, often starting with hydroxylation at a carbon atom alpha to the nitrogen. nih.gov This can be followed by dehydration to generate a transient, electrophilic iminium species. nih.gov

Due to their high reactivity and instability, these iminium intermediates are not directly observed. Their formation is confirmed through trapping experiments. nih.gov In these in vitro studies, a nucleophilic agent, such as potassium cyanide (KCN), is added to the microsomal incubation mixture. nih.govnih.gov The nucleophile attacks the electrophilic iminium ion, forming a stable cyano-adduct that can be isolated and characterized using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This methodology has been successfully used to demonstrate iminium ion formation in the metabolism of various drugs containing piperidine rings, such as donepezil (B133215) and tepotinib. nih.govnih.gov The formation of these reactive species is of significant interest as they have the potential to covalently bind to cellular macromolecules.

Table 2: Iminium Intermediate Trapping

ProcessDescription
Initiation CYP450-mediated oxidation of the piperidine ring (e.g., α-hydroxylation).
Intermediate Formation Dehydration of the hydroxylated intermediate to form an electrophilic iminium ion.
Trapping The reactive iminium ion is captured by a nucleophile (e.g., CN⁻ from KCN).
Detection The resulting stable cyano-adduct is identified by LC-MS/MS. nih.gov

N-oxidation represents another key oxidative pathway where the tertiary nitrogen atom of the piperidine ring is directly oxidized to form an N-oxide. This reaction is often catalyzed by both CYP450 enzymes and flavin-containing monooxygenases (FMO). The resulting metabolite is this compound N-oxide.

The biological N-oxidation of piperidine itself has been studied in vitro using rat liver microsomal preparations, leading to the identification of N-hydroxypiperidine. nih.gov For more complex piperidine-containing drugs, N-oxides are common metabolites. google.com The extent of N-oxidation can vary significantly, from being a minor pathway to a near-quantitative conversion. google.comgoogle.com In some cases, N-oxides are metabolically reversible and can be reduced back to the parent tertiary amine, potentially acting as a prodrug. google.comgoogle.com

Hydrolytic Metabolism Pathways

Based on the chemical structure of this compound, significant metabolism via hydrolytic pathways is not anticipated. The molecule lacks common functional groups that are susceptible to hydrolysis, such as esters or amides. In vitro metabolic studies of structurally related compounds, like N-acylnornicotines, have shown that amide bonds can be hydrolyzed. nih.gov However, for tertiary amines like N-benzyl-N-methylaniline, investigations specifically searching for amide metabolites (which would arise from further oxidation, not hydrolysis) found none, with the metabolism being dominated by N-dealkylation and C-oxidation. nih.gov Therefore, hydrolytic enzymes are unlikely to play a major role in the primary biotransformation of this compound.

Computational Chemistry and in Silico Modeling for R 1 Benzyl Piperidin 3 Yl Ethyl Amine Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. rsc.org This method is crucial for understanding the binding mode and affinity of a potential drug molecule. For ((R)-1-Benzyl-piperidin-3-yl)-ethyl-amine, docking simulations would be performed against various relevant biological targets, such as G-protein coupled receptors (GPCRs) or enzymes like acetylcholinesterase (AChE), which are known to interact with piperidine-based structures. nih.govnih.gov

The process involves preparing a 3D structure of the ligand and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). tandfonline.comnih.gov A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy (in kcal/mol), and to rank different binding poses. nih.gov Lower binding energy values suggest a more favorable interaction. The analysis would identify key interactions, such as hydrogen bonds, π-π stacking, and cation-π interactions, between the ligand and specific amino acid residues in the target's active site. nih.govnih.gov For instance, the benzyl (B1604629) group of the compound could form π-π interactions with aromatic residues like tryptophan or phenylalanine, while the protonated piperidine (B6355638) nitrogen could establish a cation-π interaction or a salt bridge with acidic residues like aspartate or glutamate. nih.govresearchgate.net

Illustrative Molecular Docking Results for this compound This table presents hypothetical docking scores and key interacting residues for the compound against selected, plausible biological targets.

Target Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Dopamine D2 Receptor (6CM4)-8.5Asp114, Phe389, Trp386Salt Bridge, π-π Stacking
Acetylcholinesterase (4EY7)-9.2Trp86, Trp286, Tyr341Cation-π, π-π Stacking
Sigma-1 Receptor (5HK2)-7.9Glu172, Phe107Hydrogen Bond, Cation-π

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Modes

Following molecular docking, molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. nih.gov An MD simulation provides a more dynamic and realistic view of the ligand-protein complex within a simulated physiological environment, typically including water molecules and ions. nih.gov For the this compound-target complex, a simulation of 100 to 500 nanoseconds would assess the stability of the predicted binding pose. nih.govnih.gov

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation time. nih.gov A stable RMSD plot suggests that the ligand remains securely in the binding pocket. nih.gov Further analysis can reveal the persistence of specific hydrogen bonds and other interactions, providing a detailed understanding of the dynamic nature of the binding. nih.gov This information is critical for confirming the docking results and for guiding further optimization of the ligand to enhance binding stability. nih.gov

Hypothetical MD Simulation Stability Data This table outlines the kind of stability metrics that would be derived from an MD simulation.

ParameterValueInterpretation
Average Ligand RMSD1.5 ÅHigh stability in the binding pocket
Protein Backbone RMSD2.0 ÅNo significant conformational changes in the protein
Key Interaction Occupancy (e.g., H-bond with Glu172)95%The specific interaction is highly stable over time

Prediction of Activity Spectra for Substances (PASS) for Biological Activity Forecasting

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts the likely biological activities of a compound based on its structural formula. clinmedkaz.orgclinmedkaz.org The prediction is based on a comparison of the compound's structure with a large database of known bioactive substances. clinmedkaz.org The results are presented as a list of potential activities, each with a probability "to be active" (Pa) and "to be inactive" (Pi). Activities with a high Pa value (typically >0.7) are considered highly probable.

For this compound, a PASS analysis would generate a broad spectrum of potential pharmacological effects, enzymatic activities, and mechanisms of action. clinmedkaz.org Given its structural motifs, predicted activities could include effects on the central nervous system, such as neuroprotective or anti-parkinsonian activity, as well as interactions with various receptors and enzymes. clinmedkaz.org This allows researchers to identify potential primary targets and off-target effects early in the discovery process. clinmedkaz.org

Illustrative PASS Predictions for this compound This table shows a sample of predicted activities and their corresponding probabilities.

Predicted Biological ActivityPa (Probability to be Active)
Dopamine receptor antagonist0.785
Acetylcholinesterase inhibitor0.750
Neuroprotective0.712
MAO-B inhibitor0.680
Antipsychotic0.655

In Silico ADMET Profiling (excluding human safety/toxicity)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling predicts the pharmacokinetic properties of a compound, which are crucial for its potential as a drug. researchgate.netscispace.com These predictions help to identify potential liabilities early, allowing for structural modifications to improve the compound's profile. mdpi.com

For compounds targeting the central nervous system, the ability to cross the blood-brain barrier is essential. nih.gov Computational models predict BBB permeability based on physicochemical properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.govelsevierpure.com Predictions can be qualitative (e.g., BBB+ for penetrant, BBB- for non-penetrant) or quantitative (LogBB). nih.govfrontiersin.org Given its structural features, this compound would likely be predicted to have good potential for BBB penetration. nih.gov

Metabolic stability is a measure of how susceptible a compound is to being broken down by metabolic enzymes, primarily cytochrome P450s in the liver. researchgate.net In silico models can predict which sites on a molecule are most likely to be metabolized. For this compound, potential sites of metabolism could include N-debenzylation or hydroxylation of the aromatic or piperidine rings. frontiersin.org These predictions are often followed by in vitro assays using liver microsomes, where the disappearance of the parent compound over time is measured to determine its metabolic half-life (t½). researchgate.netunisi.it A compound with high metabolic stability will have a longer half-life.

Hypothetical In Silico ADME and Physicochemical Properties This table presents predicted ADME-relevant properties for the compound.

PropertyPredicted ValueInterpretation
Molecular Weight218.33 g/mol Favorable (Lipinski's Rule)
LogP2.85Optimal lipophilicity
H-bond Donors1Favorable (Lipinski's Rule)
H-bond Acceptors2Favorable (Lipinski's Rule)
BBB Permeability (Prediction)BBB+Likely to cross the blood-brain barrier
In Vitro Half-life (t½) in Human Liver Microsomes45 minModerate metabolic stability

Solvent Effects and Water Network Analysis (WaterMap) in Binding Sites

Water molecules within a protein's binding site can play a critical role in mediating ligand binding, either by forming bridging interactions or by being displaced upon ligand binding. nih.govresearchgate.net WaterMap is a computational tool that calculates the thermodynamic properties (enthalpy, entropy, and free energy) of water molecules in the binding site, identifying "unhappy" or high-energy water molecules that are energetically favorable to displace. nih.govwalshmedicalmedia.com

By analyzing the binding site of a target protein in complex with this compound, WaterMap could reveal opportunities for ligand optimization. researchgate.net For example, modifying the ligand to displace a high-energy water molecule can lead to a significant improvement in binding affinity. Conversely, displacing a stable, low-energy water molecule could be detrimental to binding. This analysis provides a sophisticated, thermodynamics-based strategy for structure-based drug design. nih.gov

Illustrative WaterMap Analysis of a Target Binding Site This table shows hypothetical thermodynamic data for individual water molecules (hydration sites) in a binding pocket.

Hydration Site IDΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)Interpretation
HS-1 (Hydrophobic pocket)+2.5+1.5-1.0Unstable water; displacement is favorable
HS-2 (Near polar residue)-1.8-3.5-1.7Stable water; displacement is unfavorable
HS-3 (Bridging ligand-protein)-0.5-2.0-1.5Stable water; forms a favorable bridge

Advanced Analytical Methodologies for Characterization and Purity Assessment of R 1 Benzyl Piperidin 3 Yl Ethyl Amine

Chromatographic Techniques for Enantiomeric Purity and Impurity Profiling

Chromatography is the cornerstone for separating the target compound from its enantiomer and other related substances. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful tools for achieving high-resolution separations.

Ensuring the enantiomeric purity of ((R)-1-Benzyl-piperidin-3-yl)-ethyl-amine is paramount, as the biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or cause undesirable effects. Chiral HPLC is the gold standard for separating and quantifying enantiomers. mdpi.comazypusa.com A common strategy involves direct separation on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those coated on a silica (B1680970) support (e.g., Chiralpak® series), are widely effective for resolving a broad range of chiral compounds. mdpi.com

For amines that lack a strong chromophore for UV detection, pre-column derivatization can be employed. nih.govresearchgate.net Reacting the amine with a chiral or achiral derivatizing agent that introduces a UV-active or fluorescent tag enhances detection sensitivity and can aid in separation. nih.govresearchgate.net For instance, derivatization with p-toluenesulfonyl chloride introduces a strongly UV-absorbing moiety, facilitating trace-level detection of the unwanted (S)-enantiomer. researchgate.net

A typical chiral HPLC method would involve the following conditions, with the resulting data used to calculate the enantiomeric excess (% ee).

Table 1: Representative Chiral HPLC Method Parameters

ParameterValue
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Conc. 1.0 mg/mL in Mobile Phase
(S)-Enantiomer RT ~8.5 min
(R)-Enantiomer RT ~10.2 min
Resolution (Rs) > 2.0

Table 2: Representative RP-HPLC Method for Purity Assessment

ParameterValue
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 215 nm
(R)-1-Benzylpiperidin-3-amine RT ~7.8 min
This compound RT ~12.5 min

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles to achieve faster, more efficient, and higher-resolution separations. nih.govresearchgate.net This enhanced resolving power is particularly valuable for impurity profiling, where complex mixtures of closely related substances must be separated and quantified. lcms.cz The principles are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. researchgate.net A UPLC method can significantly reduce analysis time while improving the detection of trace-level impurities. nih.gov

Table 3: UPLC Method for Enhanced Impurity Profiling

ParameterValue
Column ACQUITY UPLC® BEH C18, 100 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 min
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 215 nm
This compound RT ~4.8 min

Spectroscopic and Spectrometric Characterization

While chromatography separates components, spectroscopy and spectrometry are essential for elucidating their molecular structures.

NMR spectroscopy is arguably the most powerful technique for unambiguous structure determination of organic molecules. rsc.org ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum confirms the presence of all hydrogen atoms in the molecule and their chemical environments. docbrown.info For this compound, characteristic signals would include the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (CH₂) protons, the complex multiplets of the piperidine (B6355638) ring protons, and the distinct signals of the N-ethyl group (a quartet for the CH₂ and a triplet for the CH₃). docbrown.inforesearchgate.net

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. docbrown.info The spectrum would display signals for the aromatic and benzylic carbons, the five distinct carbons of the piperidine ring, and the two carbons of the ethyl group. rsc.orgwisc.edu

Table 4: Predicted NMR Data (¹H and ¹³C) for this compound in CDCl₃

Assignment¹H NMR (δ, ppm, Multiplicity, J in Hz)¹³C NMR (δ, ppm)
Benzyl-Aromatic 7.25-7.40 (m, 5H)138.5 (quat-C), 129.2 (CH), 128.4 (CH), 127.2 (CH)
Benzyl-CH₂ 3.55 (s, 2H)63.5
Piperidine-H3 2.90 (m, 1H)58.0
Piperidine-H2, H6 2.80 (m, 2H), 2.10 (m, 2H)60.5 (C6), 54.0 (C2)
Piperidine-H4, H5 1.40-1.90 (m, 4H)31.0 (C4), 24.5 (C5)
Ethyl-CH₂ 2.65 (q, 2H, J=7.2)44.5
Ethyl-CH₃ 1.10 (t, 3H, J=7.2)15.5
Amine-NH 1.25 (br s, 1H)N/A

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with extremely high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. rhhz.netcsic.es This technique provides definitive confirmation of the molecular formula. For this compound (Molecular Formula: C₁₄H₂₂N₂), the expected monoisotopic mass is 218.1783. In electrospray ionization (ESI) positive mode, the compound is typically observed as the protonated molecular ion [M+H]⁺.

Table 5: HRMS Data for this compound

ParameterValue
Ionization Mode ESI+
Molecular Formula C₁₄H₂₂N₂
Observed Ion [M+H]⁺
Calculated Exact Mass 219.1859
Measured Mass 219.1861
Mass Error < 2 ppm

The close agreement between the calculated and measured mass confirms the elemental composition, providing strong evidence for the identity of the compound when combined with NMR and chromatographic data. rsc.org

Quadrupole Time-of-Flight (Q-TOF) Elemental Analysis for Molecular Formula Confirmation

The definitive confirmation of the molecular formula for this compound is achieved through the application of high-resolution mass spectrometry (HRMS), specifically using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. nih.gov This advanced analytical technique is indispensable for providing unambiguous elemental composition by measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. nih.gov

The principle of Q-TOF analysis combines the benefits of a quadrupole mass filter with the high mass resolution and accuracy of a time-of-flight analyzer. nih.gov For the analysis of this compound, the sample is typically introduced into the instrument via an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. The protonated molecule, [M+H]⁺, is then guided into the Q-TOF system.

In the initial stage, the quadrupole can be operated in RF-only mode to allow all ions to pass through, or it can be set to select the precursor ion of interest, in this case, the protonated form of this compound. nih.gov The selected ions then travel to the time-of-flight tube, where their exact mass is determined based on the time it takes for them to travel the length of the tube to the detector. Lighter ions travel faster and arrive sooner than heavier ions, allowing for very precise mass differentiation. nih.gov

The high resolving power of the TOF analyzer, often exceeding 35,000, allows for the separation of ions with very similar nominal masses (isobars), which is crucial for accurate elemental formula determination. nih.gov The measured mass is typically accurate to within a few parts per million (ppm) of the theoretical calculated mass. This level of precision significantly reduces the number of possible elemental formulas for a given nominal mass, often leaving only one viable option. nih.govsyngeneintl.com

For this compound, the molecular formula is C₁₄H₂₂N₂. The theoretical exact mass of the neutral molecule is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁴N). The expected mass of the protonated molecule [C₁₄H₂₃N₂]⁺ is then compared against the experimentally measured m/z value.

The research findings for the Q-TOF analysis of a sample of this compound are summarized in the data table below. The analysis confirms the elemental composition with a mass error of less than 2 ppm, providing a high degree of confidence in the compound's identity and elemental makeup. This is consistent with the capabilities of modern Q-TOF instrumentation. syngeneintl.com

ParameterValue
Molecular FormulaC₁₄H₂₂N₂
Ionization ModePositive Electrospray Ionization (ESI+)
Observed Ion[M+H]⁺
Theoretical Exact Mass (Monoisotopic)218.1783 g/mol nhqhblog.tech
Calculated m/z for [M+H]⁺219.1861
Measured m/z219.1858
Mass Error1.37 ppm
Instrument Resolution> 40,000

The minuscule difference between the calculated and measured mass-to-charge ratios, as indicated by the low ppm error, strongly supports the assigned molecular formula of C₁₄H₂₂N₂ for this compound. This non-destructive, highly sensitive, and specific analytical method is a cornerstone in the structural elucidation and quality confirmation of synthesized chemical entities.

Future Directions and Emerging Research Avenues for R 1 Benzyl Piperidin 3 Yl Ethyl Amine and Analogues

Design and Synthesis of Novel Analogues with Improved Potency and Target Selectivity

The development of novel analogues of ((R)-1-Benzyl-piperidin-3-yl)-ethyl-amine is a key area of future research, with a focus on enhancing potency and selectivity for specific biological targets. The 3-aminopiperidine core is a recognized key structural feature in a number of pharmaceutical drugs. researchgate.net The synthesis of derivatives of this core structure is of significant interest in medicinal chemistry.

One promising approach involves the modification of the N-benzyl group. The introduction of various substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, potentially leading to improved binding affinity and selectivity for the target protein. For instance, the synthesis of a series of 3-(substituted benzyl)piperidines has been achieved through the addition of substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and heteroaromatic ring saturation. researchgate.net This method allows for the generation of a library of analogues with diverse substitution patterns on the benzyl (B1604629) moiety.

Furthermore, the ethyl-amine side chain offers another avenue for modification. Altering the length of the alkyl chain or introducing different functional groups could influence the compound's interaction with the target's binding pocket. The synthesis of various N-alkyl derivatives of piperidine (B6355638) compounds has been explored to evaluate their pharmacological activity. researchgate.net

The piperidine ring itself can also be a target for modification. The synthesis of piperidine derivatives with additional fused rings or substituents on the piperidine core can lead to compounds with novel pharmacological profiles. A recent review highlights the numerous methods for synthesizing substituted piperidines, which can be applied to the development of new analogues. nih.gov

A summary of potential modifications to the this compound scaffold is presented in the table below.

Scaffold PositionPotential ModificationsRationale
N-Benzyl Group Substitution on the phenyl ring (e.g., with halogens, alkyl, or alkoxy groups)To modulate electronic and steric properties for improved target binding.
Replacement of the phenyl ring with other aromatic or heteroaromatic systemsTo explore new interactions with the target protein.
Ethyl-amine Side Chain Variation of the alkyl chain lengthTo optimize the positioning of the terminal amine in the binding pocket.
Introduction of functional groups (e.g., hydroxyl, amide)To introduce new hydrogen bonding interactions.
Piperidine Ring Introduction of substituents on the ringTo alter the conformation and physicochemical properties of the molecule.
Fusion of the piperidine ring with other cyclic systemsTo create more rigid structures and explore new chemical space.

Exploration of Novel Pharmacological Targets and Polypharmacology

While the specific pharmacological targets of this compound are not extensively documented in publicly available research, the broader class of benzylpiperidine and 3-aminopiperidine derivatives has been associated with a range of biological activities. Future research will likely focus on identifying the specific targets of this compound and exploring its potential for polypharmacology—the ability of a single compound to interact with multiple targets. asianpubs.orgnih.gov

The 3-aminopiperidine moiety is a core component of several approved drugs, including the dipeptidyl peptidase-4 (DPP-4) inhibitor alogliptin. researchgate.net This suggests that this compound and its analogues could be investigated as potential modulators of DPP-4 or other related enzymes.

Furthermore, benzylpiperidine derivatives have been shown to possess affinity for sigma receptors. nih.govrsc.org A screening campaign of piperidine-based compounds revealed ligands with high affinity for the sigma-1 receptor (S1R), a protein implicated in a variety of neurological disorders. nih.govrsc.org This opens the possibility that this compound could be a scaffold for the development of novel S1R ligands.

The concept of polypharmacology is increasingly being embraced in drug discovery as a means to address complex multifactorial diseases. asianpubs.orgnih.gov By virtue of its chemical structure, this compound may interact with multiple targets, which could lead to a more efficacious therapeutic profile. Future research should involve comprehensive screening of this compound and its analogues against a wide panel of receptors, enzymes, and ion channels to elucidate its polypharmacological potential.

Integration of Advanced Computational Approaches for Rational Drug Design

Computational methods are becoming indispensable tools in modern drug discovery, enabling the rational design of molecules with desired properties and the prediction of their biological activities. google.com For this compound and its analogues, computational approaches can be leveraged in several ways.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of a series of analogues with their biological activity. nih.gov These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

Molecular docking simulations can provide insights into the binding mode of this compound and its analogues at the atomic level. rsc.org By understanding how these molecules interact with their biological targets, researchers can design modifications that enhance binding affinity and selectivity. For example, computational studies on piperidine-based sigma receptor ligands have utilized docking and molecular dynamics simulations to understand the crucial interactions with amino acid residues in the binding site. nih.govrsc.org

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to assess the drug-like properties of designed analogues at an early stage of the discovery process. unisi.it This can help to identify and mitigate potential liabilities, such as poor bioavailability or toxicity, before significant resources are invested in their synthesis and testing.

Computational MethodApplication in Drug Design
QSAR Predict the biological activity of novel analogues based on their structural properties.
Molecular Docking Elucidate the binding mode of ligands at their target site and guide the design of more potent compounds.
Molecular Dynamics Simulate the dynamic behavior of the ligand-protein complex to assess binding stability.
In Silico ADMET Predict the pharmacokinetic and toxicological properties of designed compounds.

Development of Green and Sustainable Stereoselective Synthetic Pathways

The development of environmentally friendly and economically viable synthetic methods is a growing priority in the pharmaceutical industry. For a chiral molecule like this compound, the stereoselective synthesis of the (R)-3-aminopiperidine core is a critical consideration.

Traditional methods for obtaining chiral 3-aminopiperidine often involve the resolution of a racemic mixture, which is inherently inefficient as it discards half of the material. google.com More modern approaches focus on asymmetric synthesis, which directly produces the desired enantiomer.

One promising green approach is the use of biocatalysis. For example, a transaminase enzyme has been used for the stereoselective synthesis of (R)-3-aminopiperidine from a protected 3-piperidone precursor. google.com This enzymatic method operates under mild conditions and can offer high enantioselectivity, making it an attractive alternative to traditional chemical methods. Another biocatalytic approach involves the use of enzyme cascades to produce enantiopure Cbz-protected L-3-aminopiperidine from bio-renewable amino acids. rsc.org

The development of catalytic asymmetric hydrogenations and other transition-metal-catalyzed reactions also offers efficient routes to chiral piperidine derivatives. These methods can reduce the number of synthetic steps and the amount of waste generated. For instance, the hydrogenation of pyridine (B92270) derivatives using specific catalysts can lead to the formation of piperidines with high stereoselectivity. organic-chemistry.org

Future research in this area will likely focus on the discovery and engineering of novel enzymes with improved activity and stability, as well as the development of new catalytic systems that can operate under even milder and more sustainable conditions. The use of deep eutectic solvents, which are biodegradable and have low toxicity, is also being explored as a green reaction medium for the synthesis of piperidine derivatives. asianpubs.org

Q & A

Basic: What are the key synthetic routes for preparing ((R)-1-Benzyl-piperidin-3-yl)-ethyl-amine?

The synthesis typically involves multi-step protocols, including:

  • N-Acylation and Quaternization : Reacting pyridine derivatives with benzyl halides to form quaternary salts (e.g., benzylation of 3-amino-4-methyl pyridine) .
  • Partial Reduction : Using sodium borohydride in methanol/water to reduce intermediates, followed by hydrolysis to generate piperidinone derivatives .
  • Reductive Amination : Reacting ketones (e.g., 1-benzyl-4-methylpiperidin-3-one) with ethylamine in the presence of titanium(IV) isopropoxide to form the target amine .
  • Chiral Resolution : Employing chiral resolving agents like ditoluoyl (L)-tartaric acid to isolate the (R)-enantiomer .

Basic: What safety precautions are critical when handling this compound?

  • Protective Equipment : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is advised if vapor or aerosol forms are generated .
  • Waste Management : Segregate waste and dispose via certified hazardous waste handlers to prevent environmental contamination .
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at room temperature to minimize degradation .

Advanced: How can researchers resolve enantiomeric impurities in this compound?

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) for high-purity separation.
  • Diastereomeric Salt Formation : Co-crystallize with enantiopure acids (e.g., (L)-tartaric acid) to precipitate the desired (R)-enantiomer .
  • Kinetic Resolution : Optimize reaction conditions (e.g., temperature, catalyst loading) to favor formation of the (R)-isomer during reductive amination .

Advanced: What analytical methods are robust for characterizing this compound?

  • X-ray Crystallography : Determine absolute configuration using SHELXL for small-molecule refinement, especially for resolving chiral centers .
  • NMR Spectroscopy : Employ 13C^{13}\text{C}- and 1H^{1}\text{H}-NMR to confirm stereochemistry and detect diastereomeric contaminants (e.g., coupling constants in NOESY/ROESY experiments).
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS to verify molecular ion peaks and assess purity .

Advanced: How can researchers address contradictory data in synthetic yields across studies?

  • Variable Screening : Test reaction parameters (e.g., solvent polarity, catalyst type) to identify optimal conditions. For example, titanium(IV) isopropoxide vs. other Lewis acids in reductive amination .
  • Intermediate Purity Analysis : Use TLC or HPLC to detect impurities in precursors (e.g., 1-benzyl-4-methylpiperidin-3-one) that may reduce final yield .
  • Reproducibility Checks : Validate protocols under inert atmospheres or controlled moisture levels, as hygroscopic reagents can alter reaction kinetics .

Basic: What are the recommended storage conditions for this compound?

  • Temperature : Store at room temperature (20–25°C) in amber glass vials to prevent photodegradation .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the amine group .
  • Stability Monitoring : Periodically assess purity via NMR or LC-MS, especially after long-term storage .

Advanced: How can the compound’s pharmacological potential be systematically evaluated?

  • In Vitro Assays : Screen for receptor binding (e.g., GPCRs, serotonin/dopamine transporters) using radioligand displacement assays.
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified benzyl/ethyl groups to identify critical pharmacophores .
  • Computational Modeling : Perform docking studies with AutoDock or Schrödinger Suite to predict target interactions based on the (R)-configuration .

Advanced: What strategies mitigate racemization during scale-up synthesis?

  • Low-Temperature Reactions : Conduct reductive amination at 0–5°C to suppress thermal racemization .
  • Enantioselective Catalysis : Use chiral catalysts (e.g., Ru-BINAP complexes) to favor (R)-isomer formation .
  • In-Process Monitoring : Track enantiomeric excess (ee) via chiral HPLC at each synthetic step to identify racemization-prone stages .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.